molecular formula C12H17NO6 B8044337 (1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid

(1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid

Cat. No.: B8044337
M. Wt: 271.27 g/mol
InChI Key: IOGSMPCJLXVISY-UHFFFAOYSA-N
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Description

The compound identified as “(1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid” is a chemical entity listed in the PubChem database. PubChem is a public repository for biological activities of small molecules, maintained by the National Center for Biotechnology Information (NCBI). This compound is utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals. The most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the synthesis process enhances the solubility, stability, and overall chemical behavior of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

(1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties, making them useful for comparative studies.

Uniqueness

This compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and overall chemical behavior. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form inclusion complexes with cyclodextrins make it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

(1-ethoxy-3-ethoxycarbonyl-1-oxohex-5-yn-3-yl)carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-4-7-12(13-11(16)17,10(15)19-6-3)8-9(14)18-5-2/h1,13H,5-8H2,2-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGSMPCJLXVISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#C)(C(=O)OCC)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(CC#C)(C(=O)OCC)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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